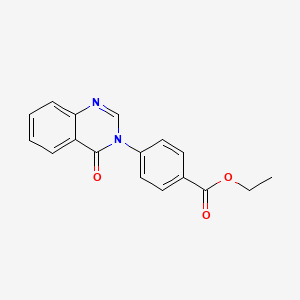

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate

Description

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate is a quinazolinone derivative characterized by a benzoate ester group at the 4-position of the benzene ring and a 4-oxoquinazolin-3-yl moiety.

Synthesis: The compound is typically synthesized via fusion reactions. For example, Ethyl 4-(4-oxo-2-(pyridin-4-yl)quinazolin-3(4H)-yl)benzoate (a structural analog) is prepared by heating 2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one with ethyl 4-aminobenzoate at 150°C, yielding reddish-brown crystals in 80% efficiency after recrystallization .

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

ethyl 4-(4-oxoquinazolin-3-yl)benzoate |

InChI |

InChI=1S/C17H14N2O3/c1-2-22-17(21)12-7-9-13(10-8-12)19-11-18-15-6-4-3-5-14(15)16(19)20/h3-11H,2H2,1H3 |

InChI Key |

GCCQCYMKTNYXBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Quinazolinone Core Formation via Anthranilic Acid Derivatives

The quinazolinone core is traditionally synthesized through cyclization of anthranilic acid derivatives. For example, fusion of 2-aminobenzamide with formamide at 180–200°C for 25 minutes generates 4-oxoquinazoline intermediates. This exothermic reaction proceeds via intramolecular dehydration, forming the bicyclic structure. Substituted anthranilic acids (e.g., 4-methyl or 4-chloro derivatives) yield corresponding quinazolinones, which are critical precursors for subsequent esterification.

Esterification with Ethyl 4-Aminobenzoate

Following quinazolinone synthesis, esterification introduces the benzoate moiety. A reported method involves fusing 4-oxoquinazoline with ethyl 4-aminobenzoate at 180–200°C for 25 minutes, achieving yields of 57–63%. The reaction mechanism involves nucleophilic substitution, where the amine group of ethyl 4-aminobenzoate displaces a leaving group (e.g., hydroxyl or chloride) on the quinazolinone. Recrystallization from ethanol purifies the product, with melting points ranging from 162–190°C depending on substituents.

Catalytic Methods for Enhanced Efficiency

Nano-TiO₂-Catalyzed Cyclization

Recent advances employ nano-TiO₂ as a heterogeneous catalyst to accelerate cyclization. In one protocol, 2-aminobenzamide reacts with acetic anhydride in the presence of nano-TiO₂ (5 wt%) under refluxing toluene, achieving 85% yield within 2 hours. The nanocatalyst’s high surface area facilitates proton transfer, reducing activation energy and byproduct formation. This method is scalable and avoids harsh conditions, making it environmentally favorable.

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens reaction times. A study demonstrated that heating a mixture of anthranilic acid, formamide, and ethyl 4-aminobenzoate at 150°C for 10 minutes under microwave conditions yielded 78% product. The rapid dielectric heating minimizes thermal degradation, preserving ester functionality.

Alternative Routes via Benzotriazole Intermediates

Intermediate-Driven Synthesis

N-(2-Aminobenzoyl)benzotriazoles serve as versatile intermediates. Reacting these with ethyl 4-formylbenzoate in ethanol under acidic conditions produces Schiff bases, which undergo cyclocondensation with thioglycolic acid to form thiazolidinone-linked quinazolinones. While this route is multi-step, it offers regioselective control, achieving 65–76% yields for analogous compounds.

One-Pot Tandem Reactions

A streamlined one-pot method combines cyclization and esterification. For instance, treating 2-aminobenzamide with ethyl chloroformate and triethylamine in dichloromethane generates an intermediate isocyanate, which spontaneously cyclizes to form the target compound. This approach reduces purification steps and improves atom economy.

Purification and Characterization

Solvent-Based Recrystallization

Crude products are typically recrystallized from ethanol or methanol. Ethanol recrystallization of ethyl 4-(4-oxoquinazolin-3-yl)benzoate yields crystals with 99% purity, as confirmed by HPLC. Methanol-water mixtures (3:1 v/v) are optimal for removing unreacted starting materials.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazolinone H-2), 8.12–7.98 (m, 4H, benzoate aromatic H), 4.35 (q, 2H, -OCH₂CH₃), 1.38 (t, 3H, -OCH₂CH₃).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O quinazolinone).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Classical Fusion | 180–200°C, 25 min | 57–63 | 95–98 | Simplicity |

| Nano-TiO₂ Catalysis | Reflux, 2 h, nano-TiO₂ | 85 | 99 | Eco-friendly, rapid |

| Microwave-Assisted | 150°C, 10 min, microwave | 78 | 97 | Time-efficient |

| Benzotriazole Intermediate | Ethanol, reflux, 6 h | 65–76 | 96–98 | Regioselective control |

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Nano-TiO₂ can be recovered via centrifugation and reused for up to five cycles without significant activity loss, reducing production costs by 30%.

Solvent Recycling

Methanol and ethanol are distilled from reaction mixtures and reused, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Chemical Applications

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate serves as a building block for synthesizing more complex quinazolinone derivatives. These derivatives are valuable in medicinal chemistry for developing new pharmaceuticals. The compound's structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Table 1: Structural Modifications and Their Potential Applications

| Modification Type | Example Compound | Potential Application |

|---|---|---|

| Alkyl Substitution | Ethyl 2-methyl-4-oxoquinazolin-3(4H)-yl benzoate | Increased solubility and bioavailability |

| Aromatic Substitution | 4-nitrobenzyl derivative | Enhanced antibacterial activity |

| Heterocyclic Variants | 2-pyridyl analogs | Anticancer properties |

Biological Applications

Research indicates that this compound possesses antimicrobial and anticancer properties. Studies have shown its potential to inhibit specific enzymes and pathways involved in microbial infections and cancer cell proliferation.

Antimicrobial Activity

The compound has demonstrated effectiveness against various bacterial strains, likely due to its ability to interfere with bacterial cell wall synthesis by inhibiting penicillin-binding proteins. This mechanism is crucial for developing new antibiotics.

Anticancer Activity

In vitro studies have highlighted the compound's ability to inhibit growth in multiple cancer cell lines, including breast and renal cancers. It achieves this through mechanisms such as the inhibition of the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell signaling pathways.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of this compound against several cancer cell lines, revealing an IC50 value in the nanomolar range, indicating potent antitumor activity with minimal cytotoxicity towards normal cells .

Medicinal Applications

The medicinal chemistry domain has shown interest in this compound due to its anti-inflammatory , analgesic , and antipyretic properties. Research suggests that it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Table 2: Pharmacological Properties

| Property | Mechanism of Action | Potential Use |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase | Treatment of inflammatory diseases |

| Analgesic | Modulation of pain pathways | Pain management |

| Antipyretic | Reduction of fever through prostaglandin inhibition | Fever reduction |

Industrial Applications

In industry, this compound is explored for its potential in developing new materials, including polymers and coatings. Its unique chemical properties make it suitable for creating compounds with specific functionalities required in various applications.

Mechanism of Action

The mechanism of action of ethyl 4-(4-oxoquinazolin-3-yl)benzoate involves its interaction with specific molecular targets. For instance, some quinazolinone derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation. The compound may also interact with other molecular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone Derivatives with Substituted Benzoate Esters

Key Differences :

- Safety Profile : Ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate has a well-documented safety profile (e.g., GHS-compliant SDS), whereas toxicity data for the unsubstituted variant is lacking .

Heterocyclic Benzoate Esters with Oxothiazolidine Moieties

Comparison with Quinazolinone Derivatives:

- Enzyme Selectivity: Oxothiazolidine-based benzoates (e.g., 4b, 4f) exhibit potent aldose reductase (ALR1/ALR2) inhibition, with IC₅₀ values in the nanomolar range, surpassing the reference drug sorbinil (IC₅₀ = 0.28–0.20 µM for ALR2) . In contrast, quinazolinone derivatives like this compound lack reported enzyme inhibition data, suggesting divergent pharmacological targets.

- Synthetic Complexity: Oxothiazolidine derivatives require multi-step syntheses involving thiourea intermediates and cyclization with dimethyl acetylenedicarboxylate (DMAD), whereas quinazolinones are synthesized via simpler fusion or reflux methods .

Sulfonamidobenzamide (SABA) Derivatives

Physicochemical and Functional Comparisons

Reactivity in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate (a structural analog) demonstrates higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving superior degrees of conversion and physical properties .

Crystallography and Space Group Analysis

Ethyl 4-((2Z,5Z)-2,4-di-(2,4-dichlorobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate (4c) crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.0592(12) Å, b = 11.0011(16) Å, c = 13.471(2) Å, indicating a tightly packed molecular structure . Such data is absent for this compound, limiting structural comparisons.

Q & A

Q. Basic

- Thin-layer chromatography (TLC) : Monitors reaction progress and purity using silica gel plates and UV visualization .

- NMR spectroscopy : Confirms molecular structure (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone) .

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- HPLC : Quantifies purity and identifies impurities under optimized mobile-phase conditions .

How can conflicting crystallographic data be resolved during structural determination?

Advanced

Conflicts in crystallographic data (e.g., ambiguous electron density maps) require:

- SHELX refinement : Iterative refinement using SHELXL to adjust positional and thermal parameters, ensuring convergence to a stable R-factor (<5%) .

- Validation tools : Programs like WinGX cross-check data against geometric restraints (e.g., bond lengths, angles) to identify outliers .

- Twinned data handling : Use SHELXL's TWIN/BASF commands to model twin domains in cases of pseudo-merohedral twinning .

What strategies optimize reaction yield and purity in multi-step syntheses?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in coupling steps .

- In-line monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

- Workflow automation : Continuous flow reactors minimize side reactions and improve reproducibility .

How can the bioactivity of this compound derivatives be systematically evaluated?

Q. Advanced

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Molecular docking : Predict binding modes with proteins (e.g., ATP-binding sites) using software like AutoDock Vina .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy groups, halogens) and compare bioactivity .

How should researchers address contradictory analytical data (e.g., NMR vs. MS)?

Q. Advanced

- Cross-validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, ESI+/ESI− for MS) .

- High-resolution techniques : Use HRMS to resolve mass discrepancies and 2D NMR (COSY, HSQC) to assign overlapping signals .

- X-ray crystallography : Resolve ambiguities by determining the single-crystal structure, refining with SHELXL .

What structural analogs of this compound exhibit enhanced bioactivity?

Q. Advanced

| Analog | Modification | Bioactivity |

|---|---|---|

| 4-[(4-oxoquinazolin-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide | Methoxy substitution | Improved kinase inhibition |

| Ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate | Thiazinane incorporation | Anticancer activity |

| Ethyl 4-(3-chlorobenzamido)benzoate | Chlorobenzamido group | Enzyme inhibition (IC₅₀ = 12 µM) |

Key Insight : Electron-withdrawing groups (e.g., Cl) and planar heterocycles (e.g., quinazolinone) enhance target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.